Cas no 15445-34-8 (L-Lysine, methyl ester,hydrochloride (1:?))
15445-34-8 structure
Product Name:L-Lysine, methyl ester,hydrochloride (1:?)
Numero CAS:15445-34-8
MF:C7H17ClN2O2
MW:196.675081014633
CID:179303
PubChem ID:44150709
Update Time:2025-04-19
L-Lysine, methyl ester,hydrochloride (1:?) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Lysine, methyl ester,hydrochloride (1:?)
- methyl (2S)-2,6-diaminohexanoate,hydrochloride
- methyl L-lysinate hydrochloride
- methyl 6-ammonio-L-norleucinate chloride
- Methyl L-lysinate HCl
- CHEMBL1221902
- AKOS015915971
- (S)-Methyl 2,6-Diaminohexanoate Hydrochloride
- H-Lys-OMe 2 HCl
- Z-L-Lysine methyl ester HCl
- DTXSID80934990
- methyl (2S)-2,6-diaminohexanoate;hydrochloride
- EINECS 239-463-0
- methyl (2S)-2,6-diaminohexanoate hydrochloride
- (S)-Methyl 2,6-diaminohexanoate xhydrochloride
- SCHEMBL4751205
- lysine methyl ester hydrochloride
- (S)-Methyl 2,6-Diaminohexanoate HCl
- L-LYSINE METHYL ESTER DIHCl
- 15445-34-8
- Methyl lysinate--hydrogen chloride (1/1)
- NS00085312
- (S)-Methyl2,6-diaminohexanoatexhydrochloride
- 13515-95-2
- L-Lysine, methyl ester, hydrochloride (1:2)
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- Inchi: 1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1
- Chiave InChI: FORVAIDSGSLRPX-RGMNGODLSA-N
- Sorrisi: Cl.O(C)C([C@H](CCCCN)N)=O
Proprietà calcolate
- Massa esatta: 196.09801
- Massa monoisotopica: 196.0978555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 6
- Complessità: 117
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.3Ų
Proprietà sperimentali
- PSA: 78.34
L-Lysine, methyl ester,hydrochloride (1:?) Letteratura correlata
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1. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
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Kousuke Tsuchiya,Keiji Numata Polym. Chem. 2020 11 560
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3. Novel saccharide-induced conformational changes in a boronic acid-appended poly(L-lysine) as detected by circular dichroism and fluorescenceHideki Kobayashi,Kazuaki Nakashima,Eiji Ohshima,Yoshio Hisaeda,Itaru Hamachi,Seiji Shinkai J. Chem. Soc. Perkin Trans. 2 2000 997
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4. Polypeptides. Part XIV. The synthesis of some oligopeptides containing lysine and glutamic acid residuesA. T. Moore,H. N. Rydon,M. J. Smithers J. Chem. Soc. C 1966 2349
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5. 973. The formation of cyclic lactams from derivatives of basic amino-acidsB. C. Barrass,D. T. Elmore J. Chem. Soc. 1957 4830
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